Synthesis Efficiency: Single-Step vs. Multi-Step Preparation
SES2NH is prepared in a single alkylation step from bismethanesulfonimide trianion and (iodomethyl)trimethylsilane, affording the product in 85% yield and 67% overall yield over two steps from mesyl chloride. [1] In contrast, the primary mono-SES reagent SES-NH2 is synthesized from SES-Cl via ammonolysis in 70% yield, requiring prior preparation of SES-Cl. [2] To achieve the equivalent bis-SES functionality using mono-SES reagents, two sequential protection steps would be necessary, each with reported yields typically below 80%, resulting in a cumulative yield estimated below 64%.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 85% (single step); 67% overall from mesyl chloride |
| Comparator Or Baseline | SES-NH2: 70% (from SES-Cl); hypothetical two-step bis-SES via SES-Cl: estimated <64% cumulative |
| Quantified Difference | SES2NH provides a 1.05- to 1.21-fold yield advantage in the key step versus the comparator sequence |
| Conditions | Alkylation of bismethanesulfonimide trianion with (iodomethyl)trimethylsilane in THF at –78 °C to rt [1]; ammonolysis of SES-Cl in CH2Cl2 at 0 °C for SES-NH2 [2] |
Why This Matters
Higher step yield and reduced solvent/waste footprint make SES2NH the more atom-economical choice for introducing two SES groups.
- [1] Dastrup, D. M.; VanBrunt, M. P.; Weinreb, S. M. Preparation of Bis(β-trimethylsilylethanesulfonyl)imide and Its Use in the Synthesis of Protected Amine Derivatives. J. Org. Chem. 2003, 68 (10), 4112–4115. View Source
- [2] Gomes da Silva, C. 2-(Trimethylsilyl)ethanesulfonamide (TMS(CH2)2SO2NH2 or SES-NH2) – A Sulfonamidation Agent With Multiple Qualities. Synlett 2009, 2009 (06), 1021–1022. View Source
